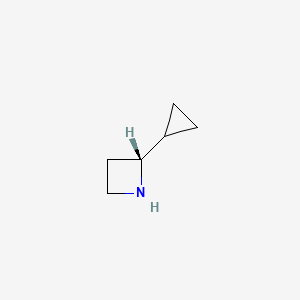

(R)-2-Cyclopropylazetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

(2R)-2-cyclopropylazetidine |

InChI |

InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m1/s1 |

InChI Key |

GILJSMPCYLZEMT-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CN[C@H]1C2CC2 |

Canonical SMILES |

C1CC1C2CCN2 |

Origin of Product |

United States |

Reactivity and Functionalization of R 2 Cyclopropylazetidine Scaffolds

Strain-Driven Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of azetidines is a key driver for their unique reactivity, making them valuable intermediates in organic synthesis. This inherent strain can be harnessed to facilitate ring-opening reactions that are otherwise energetically unfavorable, leading to the formation of diverse molecular architectures. Unlike more stable five- or six-membered rings, the four-membered azetidine ring readily undergoes cleavage under appropriate conditions when reacting with various nucleophiles or catalysts.

Nucleophilic ring-opening is a fundamental reaction of azetidines, providing access to a wide array of functionalized γ-amino compounds. The reaction typically proceeds via an SN2-like mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack can often be controlled by the substitution pattern on the azetidine ring and the reaction conditions.

The catalyzed ring-opening of azetidines with alcohol nucleophiles is an effective method for synthesizing γ-amino ethers. This transformation can be promoted by various catalysts, including Lewis acids and transition metals, which activate the azetidine ring towards nucleophilic attack. For instance, gold catalysts have been shown to promote the nucleophilic ring-opening of 2-alkynylazetidines with alcohols, yielding δ-amino-α,β-unsaturated ketones.

In the case of (R)-2-cyclopropylazetidine, a similar acid-catalyzed process can be envisioned. The reaction would likely begin with the protonation of the azetidine nitrogen, enhancing the electrophilicity of the ring carbons. The alcohol nucleophile would then attack at the less sterically hindered C4 position, resulting in a regioselective ring-opening to produce the corresponding γ-amino ether. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can also promote such ring-opening reactions by enhancing the electrophilic activation of the heterocyclic ring.

| Entry | Alcohol (R-OH) | Catalyst | Product (γ-Amino Ether) |

| 1 | Methanol | Lewis Acid (e.g., BF₃·OEt₂) | (R)-1-(1-cyclopropylethyl)-3-methoxypropan-1-amine |

| 2 | Ethanol | Brønsted Acid (e.g., TsOH) | (R)-3-ethoxy-1-(1-cyclopropylethyl)propan-1-amine |

| 3 | Isopropanol | Lewis Acid (e.g., Sc(OTf)₃) | (R)-1-(1-cyclopropylethyl)-3-isopropoxypropan-1-amine |

| 4 | Benzyl (B1604629) Alcohol | Gold Catalyst (e.g., AuCl₃) | (R)-3-(benzyloxy)-1-(1-cyclopropylethyl)propan-1-amine |

This table presents hypothetical outcomes for the catalyzed ring-opening of an N-substituted this compound derivative to illustrate the formation of various γ-amino ethers.

Beyond the use of alcohols, the azetidine ring can be opened by a variety of other nucleophiles and reaction pathways. Palladium-catalyzed reactions, for instance, can lead to the exclusive cleavage of the C2–C(sp³) bond. This type of selective transformation underscores the utility of transition metal catalysis in controlling the regioselectivity of ring-opening reactions.

Another important pathway is the Rh-catalyzed ring-opening amidation of related strained rings like cyclopropanols, which provides selective access to β-amino ketones. This strategy could potentially be adapted for azetidines, using nitrogen-based nucleophiles to generate valuable diamine structures. The choice of catalyst and nucleophile is critical in directing the reaction toward the desired product and achieving high selectivity.

Ring expansion reactions transform a smaller, strained ring into a larger, more stable one, driven by the release of ring strain. Such reactions are valuable for synthesizing medium-sized and macrocyclic compounds that can be difficult to access through traditional cyclization methods. For azetidines, this involves the cleavage of a C-C or C-N bond within the ring and the concurrent formation of a larger heterocyclic system.

A notable example is the Au(I)-catalyzed ring expansion of 2-azetidinyl ynones, which rearrange to form pyrrolin-4-ones. This process demonstrates how the inherent strain of the azetidine ring can be exploited to construct more complex five-membered heterocycles. Similarly, ring expansions of vinylaziridines can produce a variety of larger azacycles, including 5-, 6-, and 7-membered rings, depending on the specific reaction conditions and reagents employed. These transformations highlight the synthetic versatility of strained heterocycles as building blocks for more elaborate molecular scaffolds.

Nucleophilic Ring-Opening Reactions for Functionalized Derivatives

Derivatization Strategies for Advanced Research and Analytical Method Development

Chemical derivatization is a crucial technique in analytical chemistry used to modify an analyte to enhance its detectability or improve its separation characteristics in methods like high-performance liquid chromatography (HPLC). For chiral molecules such as this compound, derivatization with a chiral reagent is a common strategy to facilitate enantiomeric separation and quantification.

The analysis of chiral amines often involves derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. This is achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA).

Several classes of CDAs are available for primary and secondary amines. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues. These reagents react with the amine functionality to form stable diastereomeric derivatives that often possess a strong chromophore (the dinitrophenyl group), enabling sensitive UV detection. Other reagents, such as those containing a fluorescent tag like naphthalene or benzofurazan, have also been developed to allow for highly sensitive fluorescence detection.

The development of novel derivatization reagents for chiral azetidines focuses on improving several key aspects:

Reaction Efficiency: The derivatization reaction should be rapid, quantitative, and occur under mild conditions to prevent degradation or racemization of the analyte.

Sensitivity: The reagent should incorporate a moiety that allows for highly sensitive detection, such as a fluorophore or a group that enhances ionization in mass spectrometry (MS).

Chromatographic Resolution: The resulting diastereomers should be well-resolved chromatographically to allow for accurate quantification. The structural rigidity and steric bulk of the CDA play a significant role in achieving good separation.

| Derivatization Reagent | Abbreviation | Reactive Group | Detection Method |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Fluoroaromatic | UV |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | FDVA | Fluoroaromatic | UV |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluoroaromatic | Fluorescence |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylglycine | (S)-NIFE | Activated Carbonyl | UV |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | UV |

This table lists common chiral derivatization reagents suitable for reacting with secondary amines like this compound for analytical purposes.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold can be systematically modified to probe the effects of different substituents on its biological target. The primary point of modification is the secondary amine, which can be functionalized through various reactions.

Common modifications include N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, varying in size, polarity, and hydrogen bonding potential. For instance, N-acylation with different carboxylic acids can introduce amide functionalities with diverse side chains. N-alkylation can introduce various alkyl or substituted alkyl groups, altering the lipophilicity and steric bulk around the azetidine ring.

The synthesis of a library of derivatives of this compound with systematic variations allows for the establishment of a clear SAR. This information is invaluable for the rational design of more potent and selective compounds. The reactivity of the azetidine ring itself can also be exploited, although this is less common due to the potential for ring-opening reactions under harsh conditions. rsc.org

Table 3: Illustrative Chemical Modifications of this compound for SAR Studies

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Impact on Properties |

| N-Acylation | Acetyl Chloride | Acetamide | Increased polarity, H-bond acceptor |

| N-Alkylation | Benzyl Bromide | N-Benzyl | Increased lipophilicity and steric bulk |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl | Increased steric bulk |

| N-Arylation | 2-Fluoropyridine | N-(2-Pyridyl) | Introduction of an aromatic system |

| Sulfonylation | Methanesulfonyl Chloride | N-Methanesulfonamide | Increased polarity, H-bond acceptor |

This table illustrates potential modifications and is not an exhaustive list.

Click Chemistry Applications for Azetidine Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of molecules in a mild and efficient manner. rutgers.edu This methodology can be applied to the this compound scaffold to introduce a wide range of functionalities.

To utilize click chemistry, either an azide (B81097) or an alkyne functionality must be introduced onto the azetidine ring. This can be achieved by reacting the secondary amine of this compound with a reagent containing the desired functionality. For example, reaction with an alkyne-containing acyl chloride would yield an N-alkynyl amide. Alternatively, an azide group could be introduced through N-alkylation with an azide-containing alkyl halide.

Once the azetidine is "clicked-enabled," it can be conjugated with a variety of molecules, including fluorescent probes, peptides, or other small molecules that possess the complementary functionality (an alkyne if the azetidine has an azide, and vice versa). This modular approach allows for the rapid generation of a diverse library of functionalized azetidines. The resulting 1,2,3-triazole linker is highly stable and often considered a bioisostere of an amide bond.

Table 4: Hypothetical Click Chemistry Functionalization of this compound

| Azetidine Modification | Click Reaction Partner | Resulting Conjugate | Potential Application |

| N-Propargyl-(R)-2-cyclopropylazetidine | Azido-functionalized fluorophore | Fluorescently labeled azetidine | Biological imaging |

| N-(2-Azidoethyl)-(R)-2-cyclopropylazetidine | Alkyne-functionalized peptide | Peptide-azetidine conjugate | Targeted delivery |

| N-Propargyl-(R)-2-cyclopropylazetidine | Azido-functionalized PEG | PEGylated azetidine | Improved pharmacokinetics |

This table presents hypothetical examples of how click chemistry could be used to functionalize this compound.

Theoretical and Computational Investigations of R 2 Cyclopropylazetidine

Quantum Chemical Studies on Ring Strain and Conformation

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This strain influences its conformation and reactivity. Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are instrumental in quantifying this strain and predicting the most stable conformations of azetidine derivatives. mdpi.comsrce.hr

The presence of a cyclopropyl (B3062369) group at the 2-position of the azetidine ring introduces additional conformational complexity. Computational analyses can determine the preferred orientation of the cyclopropyl group relative to the azetidine ring and how this influences the ring's puckering. researchgate.net Studies on similar strained ring systems have shown that substituents can significantly impact the ring's geometry and the energy barriers between different conformations. researchgate.net For instance, in related N-heterocycles, fluorine substitution has been shown to alter ring pucker through charge-dipole interactions. researchgate.net

Key Quantum Chemical Parameters for (R)-2-Cyclopropylazetidine (Illustrative)

| Parameter | Description | Typical Computational Method |

| Ring Strain Energy | The excess energy due to the deviation of bond angles from ideal values. | Isodesmic Reactions, Homodesmotic Reactions |

| Puckering Angle | A measure of the deviation of the azetidine ring from planarity. | Geometry Optimization (e.g., B3LYP/6-31G*) |

| Dihedral Angles | Define the spatial relationship between the cyclopropyl group and the azetidine ring. | Geometry Optimization |

| Rotational Barriers | The energy required to rotate the cyclopropyl group relative to the azetidine ring. | Potential Energy Surface Scan |

This table is illustrative and specific values would be obtained from dedicated computational studies on this compound.

Computational Modeling of Reaction Mechanisms in Azetidine Synthesis

Computational chemistry plays a vital role in understanding and optimizing the synthesis of azetidines. mit.edu Various synthetic routes to 2-substituted azetidines exist, and computational modeling can help elucidate the mechanisms of these reactions, identify key transition states, and predict reaction outcomes. nih.govresearchgate.netfrontiersin.org

For instance, in the synthesis of azetidines via intramolecular cyclization, computational models can predict the regioselectivity and stereoselectivity of the ring-closing step. nih.gov Recent advancements have utilized computational models to predict the success of photocatalyzed reactions for azetidine synthesis, moving beyond trial-and-error approaches. mit.edu By calculating frontier orbital energies of reactants, these models can predict which combinations are likely to react and form the desired azetidine product. mit.edu

Example of a Computationally Modeled Synthetic Step

| Reactants | Catalyst/Conditions | Key Computational Insight |

| Alkene and Oxime | Photocatalyst, Light | Prediction of reactivity based on calculated frontier orbital energies. mit.edu |

| cis-3,4-epoxy amines | La(OTf)₃ | Lanthanum(III) coordination to the substrate and/or product influences regioselectivity. nih.govfrontiersin.org |

| Homoallylic Amines | Iodine | Iodine-mediated cyclization is a viable route to 2,4-cis-azetidine rings. bham.ac.uk |

This table provides examples of how computational modeling is applied to azetidine synthesis in general.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Medicinal Chemistry Research

In medicinal chemistry, understanding how a molecule interacts with its biological target is paramount for drug design. researchgate.netbioconductor.orgarxiv.org Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict and analyze these interactions. rjptonline.orgvistas.ac.inreadthedocs.iouni-koeln.de

MD simulations provide a dynamic view of the ligand-target complex, revealing how the ligand binds and the conformational changes that occur in both the ligand and the target protein over time. readthedocs.iouni-koeln.dedovepress.comescholarship.org This information is crucial for understanding the stability of the binding and the role of specific interactions. nih.govnih.gov

Molecular docking, on the other hand, predicts the preferred binding orientation of a ligand to a target protein, providing a static snapshot of the interaction. rjptonline.orgnih.govnih.gov It is a widely used method for virtual screening of compound libraries to identify potential drug candidates. rjptonline.orgdergipark.org.tr For this compound derivatives, docking studies can help identify potential biological targets and predict the binding affinity. researchgate.net

Key Aspects of Ligand-Target Interaction Studies

| Technique | Information Provided | Relevance to this compound |

| Molecular Docking | Binding pose, binding affinity (score) | Predicts how derivatives might bind to specific protein targets. rjptonline.orgnih.gov |

| Molecular Dynamics | Binding stability, conformational changes, interaction lifetimes | Assesses the stability of the predicted binding pose over time. readthedocs.iouni-koeln.de |

| Free Energy Calculations | Quantitative prediction of binding affinity | Provides a more accurate estimation of the binding strength. |

Structure-Based Design Principles for Azetidine Derivatives

The unique structural features of the azetidine ring, such as its three-dimensional shape and ability to form hydrogen bonds, make it an attractive scaffold in drug discovery. acs.orgnih.govenamine.netresearchgate.net Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. bham.ac.uk

For azetidine derivatives, including those with a cyclopropyl substituent, structure-based design principles can guide the modification of the core structure to enhance interactions with the target. acs.org The cyclopropyl group can provide a rigid extension that can probe specific pockets in a binding site, potentially increasing potency and selectivity. Computational tools are essential in this process, allowing for the in silico evaluation of designed compounds before their synthesis. bham.ac.uk

Principles for Designing Azetidine Derivatives

| Design Principle | Rationale | Computational Tool |

| Scaffold Hopping | Replacing a known core structure with the azetidine ring to improve properties. | 3D shape and pharmacophore matching software. |

| Fragment-Based Growth | Growing a small fragment bound to the target by adding the azetidine moiety. | Docking and molecular dynamics simulations. enamine.net |

| Conformational Restriction | Using the rigid azetidine ring to lock a molecule in its bioactive conformation. | Conformational analysis and energy calculations. enamine.net |

| Bioisosteric Replacement | Replacing other functional groups with the azetidine ring to improve physicochemical properties. acs.orgnih.gov | Property prediction software (e.g., for solubility, logP). |

Academic Research Applications of R 2 Cyclopropylazetidine

Chiral Building Block in Asymmetric Catalysis and Synthesis

The use of chiral molecules as building blocks is a cornerstone of asymmetric synthesis, enabling the creation of enantiomerically pure compounds. These building blocks are frequently incorporated into ligands for metal catalysts or used as organocatalysts themselves to control the stereochemical outcome of a reaction. However, a thorough review of scientific databases reveals no specific studies detailing the use of (R)-2-Cyclopropylazetidine for these purposes.

Ligand Design for Enantioselective Transformations

The design of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. These ligands coordinate to a metal center and create a chiral environment that directs the stereoselectivity of transformations. While azetidine (B1206935) moieties, in general, are of interest in ligand design, there is no available research that specifically describes the design and synthesis of chiral ligands derived from this compound for use in enantioselective transformations.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Henry, Suzuki, Sonogashira, Michael Additions)

Asymmetric carbon-carbon bond-forming reactions are fundamental in organic synthesis for building complex molecular architectures. The Henry, Suzuki, Sonogashira, and Michael addition reactions are powerful tools for this purpose, and their asymmetric variants often rely on chiral catalysts. Extensive searches did not yield any published examples where this compound or ligands derived from it were employed to induce enantioselectivity in any of these specific reactions.

Azetidines as Scaffolds in Medicinal Chemistry Research

Azetidine rings are considered valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensional character into flat molecules, which can improve pharmacological properties. While the broader class of chiral azetidines has been explored, specific research focusing on this compound as a central scaffold is not readily found in the literature. One study mentioned a library of chiral azetidines that yielded compounds with activity against Plasmodium falciparum, the parasite responsible for malaria; however, this research did not specifically identify or focus on this compound nih.gov.

Design and Synthesis of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The design of novel probes often involves incorporating unique chemical scaffolds to achieve desired properties like target specificity and cell permeability. There are no published studies that describe the use of this compound as a scaffold in the design and synthesis of novel chemical probes.

Mimicry of Amino Acid and Peptide Structures (Peptidomimetics)

Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved properties such as stability and oral bioavailability. The constrained four-membered ring of azetidine can be used to mimic the turns and folds of peptides. However, there is no specific research available that demonstrates the use of this compound for the mimicry of amino acid or peptide structures in the development of peptidomimetics.

Exploration as Bioisosteres for Aromatic and Larger N-Heterocycles

In contemporary medicinal chemistry, a significant strategy for optimizing drug candidates involves the replacement of aromatic rings, such as phenyl groups, with saturated bioisosteres. This "escape from flatland" approach aims to improve the physicochemical properties of molecules by increasing their three-dimensional character and the fraction of sp³-hybridized carbons (Fsp³). The rationale behind this strategy is to mitigate common liabilities associated with aromatic rings, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. nih.govcambridgemedchemconsulting.com Saturated scaffolds that have been successfully employed as phenyl ring bioisosteres include bicyclo[1.1.1]pentane (BCP), cubane, and various bridged piperidines. nih.govbaranlab.orgdundee.ac.uk

This compound represents an intriguing, though less explored, scaffold in this context. Its structure combines a strained, C(sp³)-rich azetidine ring with a cyclopropyl (B3062369) group, both of which are known to favorably modulate molecular properties. The cyclopropyl group itself is recognized as a viable replacement for aromatic rings, capable of improving physicochemical profiles. nih.gov The azetidine ring introduces a basic nitrogen atom, providing a handle for modulating solubility and forming key interactions with biological targets, while maintaining a rigid, defined geometry.

The replacement of a larger N-heterocycle, such as a piperidine, with a more constrained azetidine-based scaffold is another application of bioisosterism. For instance, 2-substituted azaspiro[3.3]heptanes have been synthesized as conformationally-restricted analogues of 2-substituted piperidines, a motif present in many bioactive molecules. rsc.org This demonstrates the principle of using the compact azetidine core to mimic the spatial arrangement of larger rings while offering a distinct property profile. The this compound moiety could therefore serve as a novel bioisostere, offering a unique combination of rigidity, basicity, and lipophilicity compared to traditional aromatic and larger heterocyclic systems.

Table 1: Comparative Properties of Aromatic vs. Saturated Bioisosteres

| Feature | Phenyl Group | This compound Moiety (Predicted) | Rationale for Improvement |

| Fraction of sp³ Carbons (Fsp³) | 0 | High | Increased saturation can lead to improved solubility and reduced metabolic liability. nih.gov |

| Molecular Shape | Planar (2D) | Three-Dimensional (3D) | Enhanced 3D shape can improve binding specificity and reduce off-target effects. |

| Lipophilicity (logP) | High | Lower | Reduced lipophilicity often correlates with better pharmacokinetic profiles. nih.gov |

| Aqueous Solubility | Low | Higher | The presence of the nitrogen atom and reduced lipophilicity generally increase water solubility. cambridgemedchemconsulting.com |

| Metabolic Stability | Prone to oxidation | Potentially improved | Saturated rings are often less susceptible to oxidative metabolism than electron-rich aromatic rings. dundee.ac.uk |

Role in Polymerization Chemistry and Materials Science Research

The chemical reactivity of this compound is dominated by the significant ring strain inherent in its four-membered azetidine core, which is estimated to be around 25.5 kcal/mol. rsc.org This strain is the primary driving force for ring-opening reactions, making azetidine derivatives valuable monomers for polymerization. Specifically, azetidines are known to undergo cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgresearchgate.net

In a typical CROP mechanism, the polymerization is initiated by an electrophilic species that activates the azetidine monomer, leading to nucleophilic attack by another monomer and subsequent chain propagation. youtube.com For this compound, this process would yield a linear polyamine, specifically a form of poly(trimethylenimine), featuring a chiral center and a pendant cyclopropyl group at regular intervals along the polymer backbone.

The resulting polymer would possess several unique characteristics relevant to materials science:

Chirality: The presence of the (R)-stereocenter in each repeating unit would impart chirality to the entire polymer chain. This could induce the formation of ordered secondary structures, such as helices, influencing the material's bulk properties, including its optical activity and its interactions with other chiral molecules.

Functional Side-Chains: The cyclopropyl groups attached to the polymer backbone would increase steric bulk and influence chain packing, glass transition temperature, and solubility. These groups could also serve as sites for further chemical modification.

Polyelectrolyte Behavior: The amine-rich backbone would allow the polymer to be protonated in acidic aqueous solutions, leading to polyelectrolyte behavior. Such materials are of interest for applications in gene delivery, water treatment, and as flocculating agents.

While the polymerization of unsubstituted and N-substituted azetidines is well-documented, the specific use of this compound as a monomer in materials science is an area with potential for future research. researchgate.net The combination of its chirality and the unique properties of the cyclopropyl group makes it a promising candidate for the synthesis of novel functional polymers.

Table 2: Polymerization of Azetidine Derivatives

| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |

| Azetidine | Cationic Ring-Opening Polymerization (CROP) researchgate.net | Hyperbranched Poly(trimethylenimine) (hbPTMI) | CO₂ adsorption, chelation, materials templating. researchgate.net |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) researchgate.net | Linear or branched N-alkylated polyamines | Gene transfection, drug delivery. |

| N-Sulfonyl Azetidines | Anionic Ring-Opening Polymerization (AROP) rsc.org | N-Sulfonylated Polyamines | Precursors to linear poly(trimethylenimine) after desulfonylation. |

| This compound | Cationic Ring-Opening Polymerization (CROP) (Proposed) | Chiral Poly(2-cyclopropyltrimethylenimine) | Chiral catalysts, functional coatings, stimuli-responsive materials. |

Contribution to the Synthesis of Complex Natural Products and Analogues

Chiral building blocks are indispensable tools in modern organic synthesis, providing the foundation for the enantioselective construction of complex molecules such as natural products and pharmaceuticals. portico.org this compound, with its defined stereocenter at the C2 position, a reactive secondary amine, and a unique cyclopropyl substituent, is a potentially valuable chiral building block.

Although its direct incorporation into a total synthesis of a natural product is not widely documented, its utility can be inferred from syntheses involving structurally related motifs. The core principle involves using the rigid, stereodefined azetidine scaffold as a template to construct more complex heterocyclic systems or as a fragment in the synthesis of bioactive analogues. For example, the synthesis of a conformationally-restricted analogue of the local anesthetic bupivacaine was achieved using a 2-substituted azaspiro[3.3]heptane. rsc.org This work serves as a proof-of-concept, demonstrating that complex azetidine-containing scaffolds can be used to create analogues of bioactive molecules that traditionally feature larger ring systems like piperidine.

The this compound scaffold could be strategically employed in several ways:

As a Precursor to Substituted Piperidines and Other Alkaloids: The azetidine ring can be opened through various synthetic manipulations to access more complex acyclic or larger ring structures, transferring its chirality to the new product.

In Fragment-Based Drug Discovery: The unique three-dimensional shape and chemical functionality of the molecule make it an attractive fragment for building novel bioactive compounds.

Synthesis of Analogues: It can be used to replace piperidine, pyrrolidine, or even proline moieties in known natural products or drugs to create novel analogues with potentially improved properties, such as metabolic stability or receptor binding affinity.

The development of synthetic routes utilizing building blocks like this compound is crucial for expanding the accessible chemical space and enabling the creation of novel molecular architectures with tailored biological functions. nih.gov

Table 3: Examples of N-Heterocyclic Chiral Building Blocks in Synthesis

| Chiral Building Block | Source of Chirality | Application Example(s) |

| (S)-Proline | Chiral Pool | Organocatalysis; synthesis of numerous natural products and pharmaceuticals. |

| (R)- and (S)-Piperazic Acid | Asymmetric Synthesis | Building block for the total synthesis of bioactive cyclic peptide natural products. mdpi.com |

| Substituted Chiral Piperidines | Asymmetric Synthesis / Chiral Pool | Key intermediates in the synthesis of various alkaloids (e.g., dendrobates alkaloids). portico.org |

| Chiral 2-Azaspiro[3.4]octanes | Chemoenzymatic Synthesis | Synthesis of selective M1/M4 muscarinic receptor agonists. nih.gov |

| This compound | Asymmetric Synthesis | Potential building block for alkaloids and novel bioactive molecular analogues. |

Emerging Trends and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes for (R)-2-Cyclopropylazetidine

The synthesis of enantioenriched azetidines, particularly those with C2-substitutions, has traditionally been a challenge, often requiring multi-step, low-yield processes. Modern research is focused on developing more streamlined, scalable, and environmentally benign methods.

A significant advancement is the creation of general and scalable methods for producing enantioenriched C2-substituted azetidines. acs.org One such approach utilizes chiral tert-butanesulfinamides, which are inexpensive and readily available for both enantiomers. This three-step method begins with inexpensive starting materials and uses the sulfinamide as a chiral auxiliary to control the stereochemistry. acs.org The diastereomeric products can often be separated using standard normal-phase chromatography, and the auxiliary is easily cleaved to yield the desired enantiopure azetidine (B1206935). This method has been proven effective on a gram scale, highlighting its applicability for producing larger quantities of material needed for medicinal chemistry studies. acs.org

Other innovative strategies are also emerging, leveraging modern catalytic systems. These include:

Photocatalysis: Visible-light-mediated reactions, such as the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, offer a mild and efficient route to highly functionalized azetidines. nih.gov These methods can create complex scaffolds with vicinal tertiary-quaternary centers under ambient conditions. nih.gov

Lanthanide Catalysis: Lanthanoid (III) trifluoromethanesulfonates, like La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of specific epoxy amines, yielding azetidines in high yields even with sensitive functional groups present. frontiersin.org

Strain-Release Strategies: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in photocatalytic radical strain-release processes allows for the rapid construction of densely functionalized azetidines. chemrxiv.orgchemrxiv.orgthieme-connect.com

These modern approaches represent a shift towards more atom-economical, efficient, and sustainable methods for synthesizing chiral azetidines like this compound. organic-chemistry.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Confirming the absolute structure and assessing the enantiomeric purity of chiral molecules like this compound is critical. While standard techniques like NMR and basic chromatography are foundational, advanced methods provide deeper insight and higher precision.

For structural elucidation, high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is indispensable. nih.govscispace.com Techniques like collision-induced dissociation (CID) allow for controlled fragmentation of the parent ion, providing a detailed fingerprint of the molecule's structure. nih.gov Newer ion activation methods, such as ultraviolet photodissociation (UVPD), offer orthogonal fragmentation patterns that can help distinguish between closely related isomers. scispace.com Coupling mass spectrometry with separation techniques like ion mobility spectrometry (IMS-MS) adds another dimension of analysis, separating ions based on their size and shape, which is invaluable for complex mixture analysis. mdpi.com

Assessing enantiomeric purity requires chiral-specific techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) remains a gold standard for separating and quantifying enantiomers. researchgate.netnih.gov Advances in CSPs, including those based on amylose, cellulose, and cyclodextrins, provide a wide range of selectivities for different classes of molecules. researchgate.net

Advanced NMR Spectroscopy: A significant breakthrough is the development of NMR techniques that can directly detect molecular chirality without the need for chiral solvating or derivatizing agents. theanalyticalscientist.combiocompare.com These methods work by coupling electric and magnetic dipoles, which induces detectable phase shifts in the NMR signals of the different enantiomers. theanalyticalscientist.com This approach has been successfully demonstrated on chiral drugs and offers a more direct and potentially more accurate way to determine enantiomeric excess compared to traditional methods that rely on creating diastereomeric complexes. nih.govacs.org

| Technique Category | Specific Method | Application for this compound | Reference(s) |

| Structural Elucidation | High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Provides exact mass for elemental composition determination and fragmentation patterns to confirm the connectivity of the cyclopropyl (B3062369) and azetidine rings. | nih.govnih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates the target molecule from potential isomers or impurities based on its three-dimensional shape before mass analysis. | mdpi.com | |

| Ultraviolet Photodissociation (UVPD) | Offers alternative fragmentation pathways to standard CID, potentially providing more detailed structural information. | scispace.com | |

| Purity Assessment | Chiral High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the (R) and (S) enantiomers to determine enantiomeric excess (e.e.). | researchgate.netsigmaaldrich.com |

| Direct Chirality Detection by NMR | Allows for the direct observation and quantification of both enantiomers in a sample without chiral auxiliaries, simplifying the workflow. | theanalyticalscientist.comnih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

For a target like this compound and its derivatives, AI can be applied across the entire discovery pipeline:

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. the-scientist.comchemcopilot.com By learning from millions of published chemical reactions, these models can deconstruct the target into simpler, commercially available starting materials, often suggesting pathways that a human chemist might overlook. researchgate.netnih.govosu.edu

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific reaction. beilstein-journals.orgpreprints.org When integrated with automated robotic lab systems, these AI models can iteratively perform experiments, learn from the results in real-time, and rapidly converge on the best conditions. technologynetworks.commdpi.com

Discovery of New Analogs: Generative AI models can design novel molecules (de novo design) with desired properties. By providing the model with the core this compound scaffold and a set of desired physicochemical or biological properties, the AI can generate new derivatives that are predicted to have improved activity, better metabolic stability, or reduced toxicity.

| AI/ML Application | Description | Relevance to this compound | Reference(s) |

| Retrosynthesis Planning | AI algorithms analyze the target structure and suggest multiple synthetic pathways by working backward to known starting materials. | Rapidly identifies the most efficient, cost-effective, and sustainable routes to synthesize the core scaffold. | the-scientist.comnih.gov |

| Reaction Optimization | Machine learning models predict optimal reaction parameters (temperature, solvent, catalyst, etc.) to maximize yield and purity. | Fine-tunes the key cyclization and functionalization steps in the synthesis, reducing waste and improving efficiency. | beilstein-journals.orgpreprints.org |

| De Novo Design | Generative models create novel molecular structures based on a set of desired properties while maintaining a core scaffold. | Designs new derivatives of this compound with predicted improvements in biological activity or drug-like properties. | researchgate.net |

| Property Prediction | Models predict physicochemical properties (solubility, logP) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Allows for virtual screening and prioritization of new analogs before they are synthesized, saving time and resources. | mdpi.com |

Expanding the Scope of Azetidine Reactivity for Novel Transformations

The inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol) makes it a versatile intermediate for synthetic transformations that are not possible with less strained rings like pyrrolidines. rsc.org Research is actively exploring ways to harness this strain for novel chemical reactions, expanding the chemical space accessible from an this compound scaffold.

Key areas of emerging reactivity include:

Acid-Mediated Ring Expansion: 2,2-disubstituted azetidine carbamates can undergo a rapid, high-yield ring expansion when treated with Brønsted acids. acs.orgimperial.ac.uk This reaction transforms the four-membered azetidine into a six-membered 1,3-oxazinan-2-one, a valuable scaffold in medicinal chemistry. researchgate.netmorressier.com This transformation proceeds through the formation of a carbocation intermediate, which is then trapped intramolecularly by the carbamate (B1207046) oxygen.

Photocatalytic Reactions: Visible light photocatalysis has enabled new types of cycloaddition and functionalization reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing azetidines. rsc.orgnih.gov Recent advances using iridium photocatalysts have made this reaction more general and tolerant of various functional groups. chemrxiv.org Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) as precursors allows for the direct synthesis of densely functionalized azetidines. chemrxiv.orgunipd.it

Cycloaddition Reactions: The strained double bond in azetines (the unsaturated analog of azetidines) can participate in various cycloaddition reactions. For example, [2+2] cycloadditions with ketenes can form fused bicyclic β-lactam systems. mdpi.comresearchgate.net These reactions provide rapid access to complex molecular architectures from simple azetidine precursors.

| Reaction Type | Description | Potential Product from this compound Scaffold | Reference(s) |

| Ring Expansion | Brønsted acid-mediated rearrangement of an N-Boc protected azetidine to a six-membered ring. | (R)-6-Cyclopropyl-6-substituted-1,3-oxazinan-2-ones | acs.orgimperial.ac.ukresearchgate.net |

| [2+2] Photocycloaddition | A visible-light-mediated reaction between an imine and an alkene to form an azetidine ring. | Could be used in the synthesis of the core ring structure itself under mild conditions. | rsc.orgnih.govchemrxiv.org |

| Strain-Release Functionalization | Radical-based functionalization of highly strained precursors like ABBs to form substituted azetidines. | A synthetic route to introduce diverse functional groups onto the azetidine ring in a single step. | chemrxiv.orgunipd.it |

| Keten-Imine Cycloaddition | A formal [2+2] cycloaddition to form β-lactam (2-azetidinone) rings. | Could be applied to derivatives to build complex fused heterocyclic systems. | mdpi.comresearchgate.net |

Q & A

Q. What are the established synthetic routes for (R)-2-Cyclopropylazetidine, and how can stereochemical integrity be maintained during synthesis?

Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by azetidine functionalization. Key methods include:

- Enantioselective cyclopropanation using chiral catalysts (e.g., Rhodium complexes) to control stereochemistry .

- Ring-closing strategies via intramolecular nucleophilic substitution, ensuring minimal racemization by optimizing reaction temperature and solvent polarity (e.g., DMF at 0–5°C) .

- Post-synthetic purification using chiral HPLC or crystallization to isolate the (R)-enantiomer .

Methodological Tip: Validate stereochemical purity via -NMR coupling constants and circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

- Purity: Use HPLC (≥95% purity threshold) and elemental analysis .

- Structural confirmation:

- Chirality: Polarimetry or chiral shift reagents in NMR .

Note: For novel derivatives, include X-ray crystallography data in supplementary materials .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer: Contradictions in NMR or MS data often arise from:

- Solvent effects: Re-run experiments in deuterated solvents (e.g., DO vs. CDCl) to assess proton exchange or aggregation .

- Dynamic stereochemistry: Use variable-temperature NMR to detect ring-flipping or conformational changes .

- Impurity interference: Apply preparative TLC or column chromatography to isolate minor contaminants .

Case Study: A 2025 study resolved conflicting -NMR signals by identifying a temperature-dependent equilibrium between chair and boat conformations .

Q. What strategies optimize the biological activity of this compound in receptor-binding assays?

Answer:

- Structure-activity relationship (SAR): Modify substituents on the azetidine nitrogen (e.g., alkyl vs. aryl groups) to enhance binding affinity .

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs) .

- Pharmacokinetic tuning: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .

Data Note: A 2023 study achieved a 10-fold increase in serotonin receptor affinity by substituting the cyclopropane with a fluorinated analog .

Methodological and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

Answer:

- Detailed protocols: Include step-by-step synthesis and characterization procedures in supplementary materials, specifying equipment models (e.g., Bruker AVANCE III HD NMR) .

- Negative controls: Test racemic mixtures to confirm enantiomer-specific effects .

- Data transparency: Share raw spectral data via repositories (e.g., Zenodo) under FAIR principles .

Q. What ethical guidelines apply to publishing studies on this compound?

Answer:

- Attribution: Cite prior work on analogous azetidine derivatives (e.g., (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride) to contextualize novelty .

- Conflict disclosure: Declare funding sources (e.g., pharmaceutical grants) that may bias interpretations .

- Data integrity: Avoid selective reporting; include all replicates, even outliers, in datasets .

Data Analysis and Interpretation

Q. How can researchers statistically validate the significance of this compound’s biological effects?

Answer:

- Dose-response curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals .

- Statistical tests: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Power analysis: Determine sample size via G*Power to ensure adequate sensitivity (α=0.05, β=0.2) .

Q. What computational tools are recommended for studying this compound’s reaction mechanisms?

Answer:

- DFT calculations: Gaussian 16 for transition-state analysis of cyclopropane ring-opening reactions .

- Molecular dynamics (MD): AMBER or GROMACS to simulate solvation effects on azetidine ring stability .

- Cheminformatics: KNIME or RDKit for high-throughput SAR screening .

Literature and Synthesis of Evidence

Q. How should researchers conduct a systematic review of this compound studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.